molecular formula C13H9NO3 B131300 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 60287-09-4

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Número de catálogo: B131300
Número CAS: 60287-09-4
Peso molecular: 227.21 g/mol
Clave InChI: UGUUPUTWIBQGDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by a fused tricyclic structure containing an oxygen and nitrogen atom within the ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One common approach involves the cyclocarbonylation of appropriate precursors using palladium catalysts. For example, the intramolecular cyclocarbonylation reactions using PdI2/Cytop 292 as the catalytic system have been reported to yield dibenzo[b,f][1,4]oxazepin-11(10H)-ones .

Another method involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol. This reaction can be performed under metal-free conditions using K3PO4 or K2CO3 as promoters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis method suggests potential for industrial application, given the availability of starting materials and the simplicity of the reaction conditions.

Análisis De Reacciones Químicas

Synthetic Pathways

The synthesis of 4-hydroxydibenzoxazepinone derivatives often involves cyclization and hydroxylation steps. Key methods include:

  • Cyclization via Polyphosphoric Acid (PPA):
    Intermediate carbamate derivatives undergo cyclization in PPA at 100–105°C to form the dibenzoxazepinone scaffold . For example:

    2 Phenylthio phenyl carbamatePPA 100 105 C4 Hydroxydibenz b f 1 4 oxazepin 11 10H one\text{2 Phenylthio phenyl carbamate}\xrightarrow{\text{PPA 100 105 C}}\text{4 Hydroxydibenz b f 1 4 oxazepin 11 10H one}

    Yields exceed 90% under optimized conditions .

  • Oxidative Functionalization:
    Sodium dichloroisocyanurate (FiClor) in aqueous ethanol oxidizes the parent dibenzoxazepine to hydroxylated derivatives, including the 4-hydroxy analog .

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position participates in multiple reactions:

  • Esterification:
    Reacts with acyl chlorides (e.g., benzoyl chloride) to form esters. For instance:

    4 Hydroxy derivative+Benzoyl chlorideBase4 Benzoyloxy derivative\text{4 Hydroxy derivative}+\text{Benzoyl chloride}\xrightarrow{\text{Base}}\text{4 Benzoyloxy derivative}

    This modification enhances lipophilicity, impacting bioavailability .

  • Etherification:
    Alkylation with methyl iodide under basic conditions yields methoxy derivatives:

    4 Hydroxy+MeINaH DMF4 Methoxy derivative\text{4 Hydroxy}+\text{MeI}\xrightarrow{\text{NaH DMF}}\text{4 Methoxy derivative}

    Such derivatives are intermediates in histone deacetylase (HDAC) inhibitor synthesis .

Ring Functionalization and Substitution

The dibenzoxazepine core undergoes electrophilic substitution and halogenation:

  • Chlorination:
    Treatment with chlorine gas or SO2Cl2\text{SO}_2\text{Cl}_2 introduces chlorine at positions 7 or 9, producing dichlorinated analogs :

    4 Hydroxy derivative+Cl27 9 Dichloro 4 hydroxy derivative\text{4 Hydroxy derivative}+\text{Cl}_2\rightarrow \text{7 9 Dichloro 4 hydroxy derivative}

    Halogenation alters electronic properties and receptor binding .

  • Nitro Group Reduction:
    Catalytic hydrogenation (e.g., Pd C H2\text{Pd C H}_2) reduces nitro intermediates to amines, enabling further derivatization .

Oxidation Reactions

The lactam ring and aromatic system are susceptible to oxidative cleavage:

Oxidizing Agent Products Yield Conditions
NaOCl\text{NaOCl}Salicylaldehyde derivatives45%Aqueous ethanol, 25°C
KMnO4\text{KMnO}_4Carboxylic acid derivatives30%Acidic aqueous solution
PPA\text{PPA}Lactam ring expansion (uncommon)<10%100–105°C, 8 hours

Data adapted from oxidation studies on dibenzoxazepines .

Key Derivatives and Biological Relevance

Derivatives of 4-hydroxydibenzoxazepinone exhibit diverse pharmacological activities:

Derivative Modification Application
4-BenzoyloxyEsterificationEnhanced HDAC inhibition
7-Chloro-4-hydroxyElectrophilic substitutionAntigiardial activity
4-MethoxyEtherificationImproved metabolic stability

Comparative Reactivity with Analogues

The 4-hydroxy derivative shows distinct reactivity compared to non-hydroxylated or differently substituted analogs:

  • Hydroxyl Group Influence:

    • Enhances hydrogen-bonding capacity for receptor interactions .

    • Increases susceptibility to oxidation compared to 9-hydroxy isomers.

  • Lactam Ring Stability:
    Resists hydrolysis under acidic conditions but undergoes ring-opening in strong bases (e.g., NaOH\text{NaOH}) .

Mechanistic Insights

  • Smiles Rearrangement:
    Observed during synthesis of acylated derivatives, leading to regioisomeric products .

  • Cyclization Mechanisms:
    Involve intramolecular nucleophilic attack by the hydroxyl oxygen on adjacent carbonyl groups .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one exhibits significant antidepressant properties. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Histone Deacetylase (HDAC) Inhibition

The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through histone modification. HDAC inhibitors are being investigated for their therapeutic roles in various conditions, including cancer and neurodegenerative diseases such as Huntington's disease .

Neuroprotective Effects

Studies suggest that this compound may provide neuroprotective benefits by preventing neuronal cell death and promoting neuronal survival in models of neurodegeneration. This aspect is particularly relevant for developing treatments for diseases like Alzheimer's and Parkinson's .

Binding Affinity Studies

The compound's interaction with various receptors and enzymes has been a focus of research. Binding affinity studies help elucidate its pharmacological profile and potential therapeutic uses.

Synthesis of Derivatives

The synthesis of derivatives from this compound allows for the exploration of compounds with enhanced biological activity or improved pharmacokinetic properties. Such derivatives can be tailored for specific therapeutic targets.

Case Studies and Research Findings

StudyFocusFindings
Grozinger et al. (1999)HDAC InhibitionIdentified HDACs' role in gene expression regulation; linked HDAC inhibition to potential cancer therapies .
Sadri-Vakili & Cha (2006)Neurodegenerative DiseasesDiscussed the role of HDAC inhibitors in treating Huntington's disease, highlighting the therapeutic potential of compounds like this compound .
Ferrante et al. (2003)NeuroprotectionDemonstrated that sodium butyrate, an HDAC inhibitor, improved survival in Huntington's disease models, suggesting similar potential for related compounds .

Mecanismo De Acción

The mechanism of action of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Dibenzo[b,f][1,4]oxazepin-11-amines: Contain an amine group instead of a hydroxyl group, leading to different reactivity and biological activity.

    Quinazolinimines: Similar tricyclic structure but with different heteroatoms, resulting in distinct chemical and biological properties.

Uniqueness

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic organic compound belonging to the dibenzoxazepine class, characterized by its unique chemical structure and potential biological activities. Its molecular formula is C13H9NO3C_{13}H_9NO_3, with a molecular weight of approximately 227.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including interactions with various enzymes and receptors.

Chemical Structure

The compound features a hydroxyl (-OH) group at the 4-position of the dibenzoxazepine framework, which is crucial for its biological activity. The structural representation can be summarized as follows:

Structure C13H9NO3\text{Structure }\text{C}_{13}\text{H}_{9}\text{N}\text{O}_{3}

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Similar to other dibenzoxazepines, this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Inhibition of Histone Deacetylases (HDACs) : It has been suggested that the compound may act as an HDAC inhibitor, which plays a significant role in gene expression regulation and has implications for cancer therapy and neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

The mechanism of action involves the interaction of this compound with various molecular targets:

  • Enzyme Inhibition : The compound can fit into the active sites of certain enzymes, inhibiting their activity. This is particularly relevant for HDACs, where inhibition can lead to altered gene expression profiles.
  • Receptor Modulation : The compound may bind to specific receptors involved in neurotransmitter signaling, thereby modulating physiological responses.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Biological Activities
This compound Hydroxyl group at 4-positionAntidepressant effects; HDAC inhibition
Dibenz[b,f][1,4]oxazepin-11(10H)-oneLacks hydroxyl groupServes primarily as a scaffold
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-oneHydroxyl at the 9-positionSignificant HDAC inhibition
2-Chlorodibenzo[b,f]-1,4-oxazepin-11(10H)-oneChlorine substituentAltered lipophilicity affecting bioavailability

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on HDAC Inhibition :
    • A study demonstrated that this compound effectively inhibits HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles in cancer cell lines .
  • Neuroprotective Effects :
    • Research involving animal models of neurodegeneration showed that treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups .
  • Anti-inflammatory Activity :
    • In a model of chronic inflammation, administration of the compound significantly reduced markers of inflammation and tissue damage.

Propiedades

IUPAC Name

10-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-10-6-3-4-8-12(10)17-11-7-2-1-5-9(11)14-13(8)16/h1-7,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUUPUTWIBQGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484489
Record name 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-09-4
Record name 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.